molecular formula C22H34 B1583445 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene CAS No. 84656-75-7

1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene

Cat. No. B1583445
CAS RN: 84656-75-7
M. Wt: 298.5 g/mol
InChI Key: SDESCXGEQILYTQ-UHFFFAOYSA-N
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Description

1-Methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene is a chemical compound with the molecular formula C22H34 . It is a main product of BOC Sciences and has a molecular weight of 298.51 . The compound appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The InChI code for 1-Methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene is 1S/C22H34/c1-3-4-18-7-11-20(12-8-18)22-15-13-21(14-16-22)19-9-5-17(2)6-10-19/h5-6,9-10,18,20-22H,3-4,7-8,11-16H2,1-2H3 . The compound’s structure can also be represented by the canonical SMILES string CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C .


Physical And Chemical Properties Analysis

1-Methyl-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]benzene has a boiling point of 406.546ºC at 760 mmHg and a melting point of 110 °C . The compound has a density of 0.93g/cm3 . It is soluble in toluene .

Scientific Research Applications

Epigenetic and Transcriptional Modifications

Research indicates that benzene, a component related to 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene, can impact human health through epigenetic and transcriptional alterations in DNA repetitive elements. A study on petrol station workers exposed to benzene revealed that benzene exposure is associated with transcriptional activity changes in specific retrotransposons and alterations in DNA methylation on repeated-element DNA, suggesting that benzene exposure can lead to global DNA hypomethylation, potentially impacting gene expression and health outcomes (Rota et al., 2018).

Biomarkers of Exposure

Benzene, closely associated with 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene, has been studied extensively as a biomarker for environmental exposure, especially in urban areas impacted by vehicular traffic. Research has explored urinary biomarkers like trans,trans-muconic acid as reliable indicators for individual benzene exposure, even at low levels, highlighting the importance of monitoring such biomarkers for assessing public health risks related to urban pollution (Ducos et al., 1992).

Genetic Susceptibility and Hematotoxicity

Studies on benzene exposure have also delved into genetic susceptibility and its relation to hematotoxicity and leukemia. Research has indicated that specific genetic polymorphisms, such as those in microsomal epoxide hydrolase (EPHX1), may influence susceptibility to benzene-induced hematotoxicity, suggesting that genetic factors play a significant role in how individuals respond to benzene exposure, which is pertinent to the broader understanding of the health impacts of 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene (Xing et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-methyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34/c1-3-4-18-7-11-20(12-8-18)22-15-13-21(14-16-22)19-9-5-17(2)6-10-19/h5-6,9-10,18,20-22H,3-4,7-8,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDESCXGEQILYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693024
Record name (1r,1's,4r,4'r)-4-(4-Methylphenyl)-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene

CAS RN

84656-75-7
Record name (1r,1's,4r,4'r)-4-(4-Methylphenyl)-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl] -benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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